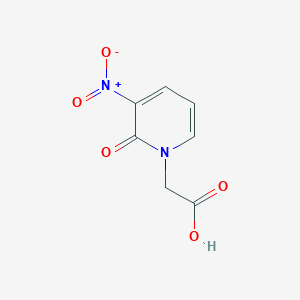

(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Description

Significance of Pyridin-2-one Derivatives in Heterocyclic Chemistry

Pyridin-2-one and its derivatives represent a privileged scaffold in the field of heterocyclic chemistry, primarily due to their versatile applications in medicinal chemistry and drug discovery. figshare.comnih.gov These six-membered nitrogen-containing heterocycles are structurally significant as they can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets. nih.govmdpi.com The pyridin-2-one core is a common motif in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.

The inherent chemical properties of pyridin-2-ones, such as their metabolic stability, water solubility, and balanced lipophilicity, make them attractive candidates for drug design. figshare.com They serve as bioisosteres for various functional groups including amides, phenyls, and pyridines, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov The diverse biological activities exhibited by pyridin-2-one derivatives are summarized in the table below.

| Biological Activity | Examples of Pyridin-2-one Derivatives |

| Antitumor | Kinase inhibitors (e.g., Ripretinib, Tazemetostat) figshare.com |

| Antimicrobial | Compounds with antibacterial and antifungal properties |

| Anti-inflammatory | Molecules targeting inflammatory pathways |

| Antiviral | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV mdpi.com |

| Cardiotonic | Agents affecting heart muscle contractility |

The synthesis of pyridin-2-one derivatives can be achieved through various established routes, including the cyclic condensation of precursor compounds or the modification of existing pyridine (B92270) rings. mdpi.com This synthetic accessibility further enhances their importance in the development of new chemical entities with therapeutic potential.

Historical and Current Perspectives on Nitropyridine Chemistry

The chemistry of nitropyridines has a rich history and continues to be an active area of research due to their utility as versatile synthetic intermediates. The introduction of a nitro group into the pyridine ring significantly influences its electronic properties, facilitating a range of chemical transformations. Historically, the direct nitration of pyridine was a challenging endeavor due to the deactivation of the ring by the nitrogen atom. acs.org However, the development of more effective nitrating agents and methodologies has made various nitropyridine isomers more accessible. acs.org

Nitropyridines are valuable precursors for the synthesis of a wide range of substituted pyridines. The nitro group can be readily reduced to an amino group, which can then be further functionalized. Additionally, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. researchgate.net

In contemporary research, nitropyridines are recognized for their role in the synthesis of bioactive molecules with diverse applications. They are integral components in the development of pharmaceuticals, agrochemicals, and materials. The field continues to evolve with the discovery of new synthetic methods and the exploration of the biological activities of novel nitropyridine derivatives.

Overview of Research Trajectories for (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid and its Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising research trajectories. The investigation of this compound and its analogues is likely to be centered around medicinal chemistry, materials science, and synthetic methodology development.

Medicinal Chemistry: The combination of the pyridin-2-one core, known for its diverse biological activities, with a nitro group and an acetic acid side chain, suggests the potential for novel pharmacological properties. The acetic acid moiety can enhance solubility and provide a handle for further derivatization, such as the formation of amides or esters, to modulate biological activity. Research in this area would likely involve the synthesis of a library of analogues and their screening for various therapeutic targets. Potential areas of investigation include:

Antimicrobial Agents: The nitroaromatic scaffold is a known feature in some antimicrobial drugs.

Anti-inflammatory Agents: Pyridine derivatives have been explored for their anti-inflammatory potential.

Enzyme Inhibitors: The carboxylic acid function, in conjunction with the heterocyclic core, could target the active sites of various enzymes.

Materials Science: The electronic properties conferred by the nitro group on the pyridin-2-one ring could be of interest in the development of novel organic materials. Potential applications might include nonlinear optics or as components in charge-transfer complexes.

Synthetic Methodology: The synthesis of this compound itself presents an interesting synthetic challenge. The selective N-alkylation of the 3-nitro-2-pyridone precursor with a haloacetic acid derivative is a key step that requires careful optimization to avoid O-alkylation. Research in this area could focus on developing efficient and regioselective methods for the synthesis of this and related N-substituted pyridinones.

The table below outlines the key structural features of this compound and the potential research focus associated with each.

| Structural Feature | Potential Research Focus |

| Pyridin-2-one Core | Scaffold for bioactive compounds, exploration of diverse pharmacological activities. |

| 3-Nitro Group | Modulation of electronic properties, precursor for further functionalization (e.g., reduction to amine). |

| N-Acetic Acid Side Chain | Enhancement of aqueous solubility, point of attachment for further derivatization to create libraries of compounds. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitro-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-6(11)4-8-3-1-2-5(7(8)12)9(13)14/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEKZKBMUAPJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization Techniques for 3 Nitro 2 Oxopyridin 1 2h Yl Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In the ¹H NMR spectrum of (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, distinct signals corresponding to the different types of protons in the molecule are expected. The protons on the pyridone ring would appear in the aromatic region, typically between 6.0 and 9.0 ppm. The electron-withdrawing effect of the nitro group at the 3-position would significantly influence the chemical shifts of the adjacent ring protons.

For a closely related analogue, ethyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate, the pyridone ring protons appear at specific chemical shifts that can be used to infer the expected values for the 3-nitro isomer. In the 5-nitro analogue, the proton at the 6-position is observed as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 3-position as a doublet. For this compound, one would expect to see three distinct signals for the protons at the 4, 5, and 6-positions of the pyridone ring, with their coupling patterns revealing their connectivity. The methylene (B1212753) protons of the acetic acid group (-CH₂-) would likely appear as a singlet further upfield, typically in the range of 4.0-5.0 ppm, due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH) would be expected to appear as a broad singlet at a much lower field, often above 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.5-8.0 | Doublet of Doublets |

| H-5 | ~6.5-7.0 | Triplet |

| H-6 | ~8.0-8.5 | Doublet of Doublets |

| -CH₂- | ~4.5-5.0 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are anticipated. The carbonyl carbon of the pyridone ring (C-2) would resonate at a low field, typically in the range of 160-170 ppm. The carbon atom attached to the nitro group (C-3) would also be significantly deshielded. The remaining carbons of the pyridone ring would appear in the aromatic region of the spectrum. The methylene carbon of the acetic acid moiety would be expected around 50-60 ppm, and the carbonyl carbon of the carboxylic acid would be found at a very low field, typically above 170 ppm.

In the analogue, ethyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate, the pyridone carbonyl carbon appears around 160 ppm, and the carbons of the pyridone ring show distinct signals based on their electronic environment. This data provides a strong basis for the assignment of signals in the ¹³C NMR spectrum of the target compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~160-165 |

| C-3 | ~145-150 |

| C-4 | ~120-125 |

| C-5 | ~110-115 |

| C-6 | ~135-140 |

| -CH₂- | ~50-55 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₇H₆N₂O₅), the expected molecular weight is approximately 198.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 198 | [M]⁺ |

| 181 | [M - OH]⁺ |

| 153 | [M - COOH]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

The crystal structure of the analogue, ethyl 2-(5-nitro-2-oxopyridine-1(2H)-yl)acetate, has been determined, revealing the planarity of the pyridone ring and the orientation of the substituent groups. The crystal packing was stabilized by intermolecular hydrogen bonds. A similar analysis for this compound would be expected to show the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature in the crystal structures of carboxylic acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be observed around 1700-1725 cm⁻¹. The C=O stretch of the pyridone ring is expected to appear at a lower frequency, typically around 1650-1680 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Pyridone) | 1650-1680 |

| NO₂ (Asymmetric Stretch) | 1500-1550 |

| NO₂ (Symmetric Stretch) | 1300-1350 |

| C-N Stretch | 1000-1250 |

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₇H₆N₂O₅, the theoretical elemental composition can be calculated.

The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values (typically within ±0.4%) to confirm the purity and elemental composition of the compound. For the analogue ethyl 2-(5-nitro-2-oxopyridin-1(2H)-yl)acetate, the found elemental analysis values were reported to be in good agreement with the calculated values, providing confidence in its assigned structure and purity.

Table 5: Calculated Elemental Composition for this compound (C₇H₆N₂O₅)

| Element | Calculated Percentage (%) |

|---|---|

| Carbon (C) | 42.43 |

| Hydrogen (H) | 3.05 |

Theoretical and Computational Investigations of 3 Nitro 2 Oxopyridin 1 2h Yl Acetic Acid

Quantum Chemical Computations on Electronic Structure and Properties

Quantum chemical computations are fundamental to determining the geometric and electronic properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to find the optimal molecular structure and a wealth of associated electronic parameters.

Density Functional Theory (DFT) Calculations (e.g., DFT-B3LYP)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods while providing high accuracy. researchgate.net A common and powerful implementation of DFT is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a basis set, such as 6-31G(d,p), which describes the atomic orbitals used in the calculation.

For a molecule like (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, a DFT-B3LYP calculation would first perform a geometry optimization to find the lowest energy conformation (the most stable 3D structure). From this optimized structure, various properties such as vibrational frequencies, dipole moments, and atomic charges can be calculated. In a study on the analogous ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate (B1210297), DFT calculations were successfully used to determine its electronic properties. chemicalbook.com

Analysis of Electronic Energy Band Gaps

The electronic energy band gap, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter derived from quantum chemical calculations. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. These energies are crucial for understanding electronic transitions and are used to calculate other molecular properties. For instance, the electronic properties of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate were quantified using such quantum chemical computations. chemicalbook.com

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: Data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| Energy Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bldpharm.com The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Negative Regions (Red): These areas correspond to high electron density and are susceptible to electrophilic attack. They typically occur around electronegative atoms like oxygen or nitrogen.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are often found around hydrogen atoms attached to electronegative atoms.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, the carbonyl group, and the carboxylic acid group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. bldpharm.com Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the hydrogens on the pyridine (B92270) ring. Studies on related pyridine derivatives have used MEP maps to successfully identify chemical reactive sites. chemicalbook.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for:

Studying Charge Distribution: It provides a more chemically intuitive picture of atomic charges (NPA charges) than other methods like Mulliken population analysis.

Analyzing Hybridization and Bonding: It determines the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma, pi bonds).

Investigating Delocalization Effects: It quantifies the stabilization energy associated with electron delocalization (hyperconjugation) from filled donor orbitals to empty acceptor orbitals. This is key to understanding resonance and stability.

Investigation of Second-Order Nonlinear Optical Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Molecules with significant second-order NLO properties are of interest for applications in optoelectronics, such as frequency conversion and optical switching. The key molecular parameter governing second-order NLO activity is the first hyperpolarizability (β).

Computational methods, particularly DFT, can predict the hyperpolarizability of a molecule. High β values are often found in "push-pull" systems, which contain an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the nitro group is a strong electron-withdrawing group, and the pyridinone ring acts as a π-conjugated system. The presence of these features suggests that the molecule could exhibit NLO properties, which could be quantified through computational analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

A docking simulation for this compound would involve:

Obtaining the 3D structure of a target protein of interest.

Placing the ligand (the acetic acid derivative) in the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable orientation.

Analyzing the results to determine the binding energy (a measure of affinity) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Such simulations could provide valuable insights into the potential biological activity of this compound by identifying proteins it might interact with and the mechanism of that interaction.

Conformational Analysis and Molecular Dynamics Studies of this compound

Theoretical and computational chemistry offer powerful tools to investigate the molecular structure, flexibility, and dynamic behavior of this compound. Conformational analysis explores the different spatial arrangements of atoms in the molecule and their relative energies, while molecular dynamics simulations provide insights into the molecule's behavior over time.

Conformational Analysis

While specific experimental or computational studies on the conformational preferences of this compound are not extensively available in public literature, insights can be drawn from computational studies on closely related molecules. For instance, density functional theory (DFT) calculations performed on similar pyridone derivatives help in understanding the stable conformations.

A critical aspect of the conformational analysis is the orientation of the acetic acid side chain relative to the pyridone ring. This is described by the dihedral angle involving the C-N bond of the ring, the N-C bond of the side chain, the C-C bond of the side chain, and the C=O group of the carboxylic acid. Different orientations, such as syn or anti conformations, can lead to different intramolecular interactions and varying energy levels.

Furthermore, the planarity of the pyridone ring and the orientation of the nitro group are of interest. The nitro group can influence the electronic distribution within the pyridone ring, which in turn can affect the rotational barrier of the acetic acid side chain.

A related study on ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, a structurally similar compound, revealed through single-crystal X-ray diffraction and DFT calculations that the crystal structure is stabilized by various intermolecular interactions. researchgate.net For such molecules, computational methods can predict key geometric parameters. Below is a hypothetical table of selected optimized geometric parameters for a conformer of this compound, based on typical values for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | ~1.40 Å |

| Bond Length | C3-N(O2) | ~1.45 Å |

| Bond Length | N1-C(acetic) | ~1.47 Å |

| Bond Angle | C6-N1-C2 | ~120° |

| Dihedral Angle | C2-N1-C(acetic)-C(OOH) | Variable (e.g., ~70-90°) |

Note: These are representative values and would require specific DFT calculations for this compound for confirmation.

Molecular Dynamics Studies

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves and changes conformation over time.

An MD simulation would typically involve placing the molecule in a simulation box, often with explicit solvent molecules, and simulating its behavior over a period of nanoseconds to microseconds. From these simulations, various properties can be analyzed, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, the acetic acid tail is expected to show higher flexibility compared to the more rigid pyridone ring.

Radial Distribution Functions: To understand the solvation structure around different parts of the molecule.

Hydrogen Bonding Analysis: To study the dynamics of intramolecular and intermolecular hydrogen bonds, particularly involving the carboxylic acid group and the nitro group.

The following table illustrates the type of data that could be generated from an MD simulation to analyze the stability and flexibility of the molecule.

| Simulation Time (ns) | RMSD of Backbone (Å) | RMSF of Acetic Acid Group (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 2.5 |

| 20 | 1.3 | 2.8 |

| 30 | 1.1 | 2.6 |

| 40 | 1.4 | 3.0 |

| 50 | 1.3 | 2.9 |

Note: This data is hypothetical and serves to illustrate the output of a typical MD simulation analysis.

Mechanistic Studies and Biological Activity Investigations of 3 Nitro 2 Oxopyridin 1 2h Yl Acetic Acid and Derivatives

Enzyme Inhibition Mechanisms and Biochemical Pathway Probing

The ability of small molecules to selectively inhibit enzymes is a fundamental principle in drug discovery. The structural features of (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, including the 2-oxopyridine (B1149257) ring, the nitro group, and the acetic acid moiety, suggest its potential to interact with various enzymatic targets. This section delves into the investigations of its inhibitory effects on several key enzymes.

Studies on Urease and Chymotrypsin (B1334515) Inhibition

Urease, a nickel-containing enzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial agents. nih.gov Chymotrypsin is a digestive enzyme, and its inhibition is a common model for studying protease inhibitors. carlroth.com

Although no specific studies on the urease and chymotrypsin inhibitory activity of this compound were identified, research on structurally related compounds offers valuable insights. A study on urea (B33335) derivatives demonstrated that N-4-nitrophenyl-N'-4'-nitrophenylurea is a potent inhibitor of both urease and α-chymotrypsin, with IC50 values of 1.25 µM and 3.15 µM, respectively. researchgate.net This suggests that the presence of a nitro-substituted aromatic ring can be a key feature for the inhibition of these enzymes. Furthermore, a number of alkaloids have also been shown to inhibit both urease and α-chymotrypsin, indicating that diverse heterocyclic scaffolds can interact with these enzymes. nih.govscienceopen.com The inhibitory potential of this compound against urease and chymotrypsin warrants investigation, given the activity of these related nitro-containing compounds.

Exploration of Cholinesterase and Carbonic Anhydrase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes, and their inhibitors are used to treat glaucoma, epilepsy, and other conditions.

Direct experimental data on the inhibition of cholinesterases and carbonic anhydrases by this compound is not available. However, studies on other substituted pyridines and related heterocyclic compounds have demonstrated significant inhibitory activity. For instance, a series of 4-substituted pyridine-3-sulfonamides were synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting KI values in the nanomolar range. mdpi.comnih.gov Molecular docking studies of these compounds revealed that the sulfonamide group interacts with the zinc ion in the active site. mdpi.comnih.gov Similarly, novel substituted benzylamines have been reported as potent inhibitors of both cholinesterases and carbonic anhydrases, with Ki values in the nanomolar range for both enzyme classes. nih.gov These findings highlight the potential of substituted nitrogen-containing heterocyclic rings to serve as scaffolds for the design of inhibitors for these important enzyme families.

In Silico Studies on DNA Gyrase Inhibitory Activity

DNA gyrase is a bacterial enzyme that is essential for DNA replication and is a well-established target for antibacterial drugs. In silico methods, such as molecular docking, are powerful tools for predicting the binding of small molecules to the active site of enzymes like DNA gyrase. nih.govmdpi.com

While no specific in silico studies on this compound as a DNA gyrase inhibitor have been published, numerous studies have explored other pyridine (B92270) and pyridone derivatives. For example, a set of N-amino-5-cyano-6-pyridones were designed and evaluated as DNA gyrase A inhibitors. nih.govresearchgate.net Molecular docking of the most active compounds revealed key interactions with the enzyme's active site. nih.gov Another study focused on developing selective 3D-pharmacophore models for DNA gyrase B to identify selective inhibitors. nih.gov These computational approaches can be instrumental in the early stages of drug discovery to prioritize compounds for synthesis and biological testing. als-journal.com Applying similar in silico methodologies to this compound could provide valuable predictions about its potential as a DNA gyrase inhibitor and guide the design of more potent derivatives.

Antimicrobial Activity Evaluation and Structure-Activity Relationship (SAR) Studies

The rising threat of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyridine and its derivatives have long been recognized for their antimicrobial properties.

Broad-Spectrum Antibacterial Activity Assessments

Investigations into the antibacterial properties of compounds structurally related to this compound have revealed promising activity against a range of bacterial pathogens. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity, particularly against Gram-positive bacteria. nih.gov Similarly, newly synthesized pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

The presence of a nitro group in an aromatic structure is often associated with antimicrobial activity. For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and showed moderate to high antibacterial action. researchgate.net Furthermore, mutually isomeric 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines were found to inhibit the growth of several ESKAPE pathogens. mdpi.com

The structure-activity relationship (SAR) studies of various quinone derivatives have provided insights into the structural requirements for antibacterial activity. mdpi.com These studies often explore how modifications to the core structure, such as changes in hydrophobicity and the nature of substituents, affect the minimum inhibitory concentration (MIC) against different bacterial strains. mdpi.comresearchgate.net

The following interactive table summarizes the antibacterial activity of some pyridine and nitropyrimidine derivatives against various bacterial strains, providing a comparative view of their efficacy.

Antifungal Efficacy Studies

Derivatives of nitropyridine and pyridinone have demonstrated notable efficacy against various fungal pathogens. The antifungal activity is often attributed to the pyridine nucleus, which is a key structural motif in many therapeutic agents. mdpi.comnih.gov Studies on related compounds have shown effectiveness against clinically relevant fungi such as Candida albicans and Aspergillus species. nih.govmdpi.comijbpsa.com

For instance, certain pyridinone derivatives have been identified as having potent antifungal properties. mdpi.com One study highlighted a pyridinone compound, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), which demonstrated fungicidal activity against C. albicans, including strains resistant to conventional drugs like fluconazole (B54011) and caspofungin. mdpi.com Similarly, nicotinic acid benzylidene hydrazide derivatives containing a nitro group have shown antifungal activity comparable to the standard drug fluconazole against C. albicans and Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC), a measure of antifungal potency, for some of these related derivatives has been found to be in the low microgram per milliliter range, indicating significant activity.

| Fungal Species | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Pyridinone Derivative (PYR) | Fungicidal, effective against resistant strains | mdpi.com |

| Candida albicans | Nitro-substituted Nicotinic Acid Derivative | Activity comparable to fluconazole | nih.gov |

| Aspergillus niger | Nitro-substituted Nicotinic Acid Derivative | Activity comparable to fluconazole | nih.gov |

| Various Aspergillus spp. | ASP2397 (siderophore transporter-mediated) | Fungicidal, MIC range 1-4 µg/mL | nih.gov |

| Various Candida spp. | Nitrofuran Derivative | MIC90 as low as 3.9 µg/mL | nih.govmdpi.com |

Mechanistic Insights into Antimicrobial Action

The antimicrobial action of nitroaromatic compounds, including nitropyridine derivatives, is often linked to the reductive bioactivation of the nitro group. encyclopedia.pubnih.gov This process is a crucial step in their mechanism of action. encyclopedia.pubnih.gov

One widely accepted model suggests that inside the microbial cell, the nitro group undergoes enzymatic reduction. encyclopedia.pub This reduction generates highly reactive intermediates, such as nitroso and superoxide (B77818) species, and short-lived nitro anion radicals. encyclopedia.pubnih.gov These reactive species are cytotoxic and can cause widespread cellular damage. A primary target is microbial DNA; the reduced nitro species can bind covalently to DNA, leading to nuclear damage, disruption of DNA replication, and ultimately, cell death. encyclopedia.pub

This requirement for reductive activation is a key feature for compounds like 5-nitroimidazoles (e.g., metronidazole), and a similar mechanism is proposed for other nitro-containing antimicrobials. encyclopedia.pub The chemical properties of the nitro group, including its strong electron-withdrawing nature and redox potential, are fundamental to this bioactivation pathway. nih.gov

Anticoagulant Activity and Related Biochemical Pathways

The inhibition of key enzymes in the coagulation cascade is a critical strategy for the prevention and treatment of thrombotic disorders. Both pyridinone and pyrazole-based structures have been explored as scaffolds for developing inhibitors of crucial blood clotting factors.

Factor Xa (FXa) and thrombin (Factor IIa) are serine proteases that play pivotal roles at central junctures of the coagulation cascade. nih.govmedscape.org Inhibiting either of these factors can effectively prevent the formation of fibrin (B1330869) clots. nih.govyoutube.com The pyridinone scaffold is a recognized structural element in the design of FXa inhibitors. nih.gov For example, pyrazolopyridone derivatives have been investigated for anticoagulant activity, although their inhibitory effect on FXa can sometimes be modest. nih.gov

Similarly, derivatives built on related heterocyclic structures like 1-(pyridin-4-yl)piperidine-4-carboxamide have been optimized to yield potent and selective thrombin inhibitors. mdpi.com In one study, optimization of a lead compound resulted in a derivative with a high affinity for thrombin (Kᵢ = 6 nM) and over 940-fold selectivity against Factor Xa, demonstrating that specific structural modifications can finely tune the inhibitory profile. mdpi.com

The Prothrombin Time (PT) assay is a fundamental laboratory test used to evaluate the extrinsic pathway of coagulation. clevelandclinic.orgspectra-labs.com It measures the time it takes for a blood sample to clot after the addition of thromboplastin (B12709170) and calcium. clevelandclinic.orgspectra-labs.com In research and clinical settings, the PT assay is essential for monitoring the efficacy of oral anticoagulant therapies, particularly those that inhibit vitamin K-dependent clotting factors (II, VII, IX, and X). spectra-labs.com

Anticonvulsant Properties and Neurobiological Target Elucidation

Pyridine and its derivatives have been recognized for a wide array of therapeutic properties, including anticonvulsant activity. nih.govnih.gov The core structure is a feature of various compounds investigated for the management of seizures. Research into derivatives with related cyclic imide structures, such as pyrrolidine-2,5-diones (succinimides), provides insight into potential mechanisms of action.

Studies on N-(pyridine-2-yl) derivatives of spiro-azaspiro-diones have identified several compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Similarly, other pyrrolidine-2,5-dione derivatives have shown potent activity in these preclinical tests, which are models for generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

The neurobiological targets for these compounds are believed to involve the modulation of voltage-gated ion channels and neurotransmitter systems. nih.govresearchgate.net A primary mechanism for many antiepileptic drugs is the inhibition of voltage-gated sodium and/or calcium channels, which reduces neuronal hyperexcitability. nih.govresearchgate.net Some derivatives have been shown to interact with these channels. nih.gov Additionally, enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) is another key anticonvulsant strategy. jchemrev.commdpi.com Pyridine derivatives have been reported to act on GABA-A receptors, leading to neuronal hyperpolarization and a reduction in seizure susceptibility. jchemrev.com Other potential targets include glutamate (B1630785) receptors and various neuropeptide systems that modulate neuronal excitability. nih.govnih.gov

Other Reported Pharmacological Activities and Their Mechanistic Basis

The versatile nitropyridine scaffold is associated with a broad spectrum of biological activities beyond those previously detailed. The unique electronic and chemical properties conferred by the nitro group and the pyridine ring enable these molecules to interact with a variety of biological targets. nih.govnih.gov

Comprehensive reviews of nitropyridine and pyridine derivatives highlight their potential in several other therapeutic areas:

Antitumor Activity: Certain nitropyridine derivatives function as inhibitors of enzymes like cytosolic thioredoxin reductase 1, a mechanism that forms a basis for anticancer therapy. mdpi.com

Anti-inflammatory Activity: The nitro group itself can be found in nitro fatty acids, which are naturally occurring signaling molecules, suggesting a role for nitro compounds in modulating inflammatory pathways.

Analgesic and Antiparkinsonian Activity: Various substituted pyridine derivatives have been found to possess analgesic and antiparkinsonian properties in preclinical studies. nih.gov

Antiviral Activity: The pyridine nucleus is a privileged structure found in numerous compounds investigated for antiviral properties, including against HIV-1. mdpi.comnih.gov

The basis for this wide range of activities often relates to the ability of the pyridine ring to improve water solubility and the capacity of the nitro group to participate in redox reactions or form specific interactions with enzyme active sites. nih.govnih.gov

Anticancer Activity Research

The 2-pyridone scaffold is a common feature in a multitude of compounds demonstrating significant anticancer properties. Research into novel 2-pyridone derivatives has shown their potential to inhibit the growth of various human cancer cell lines.

A study focused on the synthesis of novel 2-pyridone derivatives incorporating a 1,2,3-triazole moiety revealed that many of these compounds exhibited inhibitory effects on six different human cancer cell lines. nih.gov One particular derivative, compound 10k , demonstrated potent anti-tumor activity with IC₅₀ values of 0.86 ± 0.17 μM against the A549 (lung carcinoma) cell line, 0.54 ± 0.23 μM against the HeLa (cervical cancer) cell line, and 0.21 ± 0.13 μM against the SW480 (colon adenocarcinoma) cell line. nih.gov

Another area of investigation involves the development of 2-pyridone analogs as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer invasion and metastasis. Through molecular docking studies, several 2-pyridone compounds were identified as having a strong binding affinity for MMP-3, MMP-9, and MMP-13. innovareacademics.in Subsequent in vitro testing of a synthesized series (A1-A12) against the HT-29 colon cancer cell line identified compound A9 as highly cytotoxic, with an IC₅₀ value of 20.77 μM. innovareacademics.in

Furthermore, a series of novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their anticancer activity. nih.gov The most potent compounds, non-fused cyanopyridones 5a and 5e , exhibited significant activity against the MCF-7 breast cancer cell line with IC₅₀ values of 2.71 μM and 1.39 μM, respectively. These compounds were also found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in cancer therapy. nih.gov

While these studies highlight the potential of the 2-pyridone scaffold in developing new anticancer agents, there is no specific research available on the anticancer activity of this compound itself. The presence of the nitro group and the acetic acid side chain could significantly influence its biological activity, warranting further investigation.

Table 1: Anticancer Activity of Selected 2-Pyridone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 10k | A549 (Lung) | 0.86 ± 0.17 | nih.gov |

| HeLa (Cervical) | 0.54 ± 0.23 | nih.gov | |

| SW480 (Colon) | 0.21 ± 0.13 | nih.gov | |

| A9 | HT-29 (Colon) | 20.77 | innovareacademics.in |

| 5a | MCF-7 (Breast) | 2.71 | nih.gov |

| 5e | MCF-7 (Breast) | 1.39 | nih.gov |

Anti-neurological Activity Research

The 2-pyridone core is also present in compounds with potential applications in the treatment of neurological disorders. Research has focused on the anti-neuroinflammatory and neuroprotective effects of this class of compounds.

A study investigating a series of seven modified 2-pyridone derivatives demonstrated their ability to mitigate neuroinflammation in vitro. These compounds were found to reduce the production of pro-inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.govinnovareacademics.invt.edu Furthermore, these derivatives exhibited neuroprotective effects on SH-SY5Y neuronal cells in a microglia supernatant transfer model. nih.govvt.edu

The potential mechanism for these anti-neuroinflammatory actions was explored through in silico molecular docking studies, which suggested that the 2-pyridone derivatives may interact with proteins involved in the Toll-like receptor 4 (TLR4) signaling pathway, as well as inducible nitric oxide synthase (iNOS). nih.govinnovareacademics.invt.edu

Additionally, some pyridine alkaloids and their derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.govmdpi.com For instance, a series of pyridine derivatives with a carbamic or amidic function were synthesized and tested for their ability to inhibit both human AChE (hAChE) and human butyrylcholinesterase (hBChE). nih.gov The carbamate (B1207046) derivative 8 was identified as the most potent hAChE inhibitor with an IC₅₀ value of 0.153 ± 0.016 μM. nih.gov Molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Despite the promising neuroprotective and anti-neuroinflammatory potential of the 2-pyridone scaffold, specific studies on the anti-neurological activity of this compound have not been reported.

Herbicidal Activity Studies

The pyridine ring, a core component of 2-pyridones, is a well-established scaffold in the development of herbicides. Pyridine carboxylic acids, for instance, are known to act as synthetic auxins, disrupting plant growth and leading to their demise. vt.edu

While direct studies on the herbicidal activity of this compound are not available, research on related structures provides some insights. For example, some naturally occurring 2-pyridone derivatives have been shown to inhibit the growth of etiolated wheat coleoptiles. innovareacademics.in

More recent research has focused on the synthesis and evaluation of novel pyridone derivatives for herbicidal applications. A study on a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives revealed that some of these compounds exhibited potent post-emergence herbicidal activity against broadleaf weeds. nih.gov For example, compounds I-01 and I-09 completely inhibited the growth of Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha⁻¹. nih.gov

Another study on pyrido[2,3-d]pyrimidine derivatives, which are structurally related to 2-pyridones, demonstrated good herbicidal activity against the monocotyledonous plant bentgrass (Agrostis stolonifera) at a concentration of 1 mM. mdpi.com The most active compound, 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione), showed activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. mdpi.com

These findings suggest that the 2-pyridone scaffold holds potential for the development of new herbicides. However, the specific herbicidal effects of this compound remain to be elucidated through dedicated research.

Table 2: Herbicidal Activity of Selected Pyridone and Related Derivatives

| Compound | Target Weed(s) | Activity/Dosage | Reference |

|---|---|---|---|

| I-01 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g ha⁻¹ | nih.gov |

| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Complete inhibition at 75 g ha⁻¹ | nih.gov |

| 2o | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM | mdpi.com |

Anti-inflammatory and Analgesic Activity Evaluation

The 2-pyridone structure is a key component in various compounds that have been investigated for their anti-inflammatory and analgesic properties. While there is no direct research on the anti-inflammatory and analgesic effects of this compound, studies on related pyridine and 2-pyridone derivatives provide a basis for potential activity.

The anti-inflammatory potential of the 2-pyridone scaffold is linked to the inhibition of pro-inflammatory mediators. As mentioned in the anti-neurological activity section, certain 2-pyridone derivatives have been shown to reduce the production of inflammatory molecules like NO, IL-6, and TNF-α. nih.govinnovareacademics.invt.edu This suggests a broader anti-inflammatory potential beyond neuroinflammation.

In the context of analgesia, the acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. While no data exists for the title compound, this test has been widely used to assess the pain-relieving effects of various chemical entities.

Given the established anti-inflammatory properties of the 2-pyridone class and the structural alerts for potential biological activity within the target molecule, it is plausible that this compound or its derivatives could exhibit anti-inflammatory and analgesic effects. However, empirical evidence from specific studies is required to confirm this hypothesis.

Investigation of Molecular Interactions and Binding Affinities with Biological Targets

Understanding the molecular interactions and binding affinities of a compound with its biological targets is crucial for elucidating its mechanism of action and for guiding the design of more potent and selective derivatives. For the 2-pyridone class of compounds, molecular docking and other computational methods have been instrumental in identifying potential biological targets and predicting binding modes.

As previously discussed, molecular docking studies have suggested that 2-pyridone derivatives can interact with several key enzymes. In the context of anticancer activity, these compounds have been shown to bind to matrix metalloproteinases (MMPs) and kinases such as VEGFR-2 and HER-2. innovareacademics.innih.gov For anti-neurological applications, docking studies have pointed towards interactions with proteins in the TLR4 signaling pathway and with enzymes like iNOS and acetylcholinesterase. nih.govinnovareacademics.innih.govvt.edu

The binding of 2-pyridone derivatives to these targets is typically mediated by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The 2-pyridone ring itself can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). The substituents on the ring play a critical role in determining the specificity and affinity of the interaction.

In the case of this compound, the nitro group and the acetic acid side chain would be expected to significantly influence its binding properties. The nitro group could participate in electrostatic interactions, while the carboxylic acid moiety of the acetic acid side chain can form strong hydrogen bonds and ionic interactions with amino acid residues in the binding pocket of a target protein.

While specific molecular interaction studies for this compound are not available in the current literature, the extensive research on other 2-pyridone derivatives provides a strong rationale for its potential to interact with various biological targets. Future in silico and experimental studies are needed to identify the specific proteins that this compound binds to and to characterize the nature of these interactions.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound that strictly adheres to the provided outline.

Extensive searches for the specific roles of "this compound" in the synthesis of complex heterocyclic compounds, the construction of fused pyridine ring systems like imidazopyridines and azaindoles, its use in green chemistry multicomponent reactions, and its functionalization for advanced materials research in nonlinear optics have yielded no direct research findings or detailed studies.

The available literature discusses the synthesis of such heterocyclic systems and the principles of green chemistry and nonlinear optical materials in general terms or with different precursor molecules. However, there is no specific data or published research that details the use of "this compound" as a reactant or precursor in these specific contexts.

Therefore, creating a thorough, informative, and scientifically accurate article that meets the user's strict requirements is not feasible without resorting to speculation or fabricating information, which would violate the core principles of accuracy and reliance on verifiable sources.

Future Research Directions and Perspectives on 3 Nitro 2 Oxopyridin 1 2h Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and environmentally benign synthetic methodologies. Traditional synthetic routes for nitroaromatic and pyridone compounds often involve harsh reaction conditions and the use of hazardous reagents. Future research will need to focus on green chemistry principles to create sustainable and scalable synthetic pathways.

Key areas of exploration will likely include:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally friendly solvents. nih.gov

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, can facilitate more selective and efficient reactions under milder conditions. iipseries.org For instance, indium triflate has been shown to be an effective and reusable catalyst for the synthesis of certain pyridone frameworks. rsc.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

The development of such sustainable routes is not only economically and environmentally advantageous but also crucial for the large-scale production required for extensive biological evaluation and potential clinical development. A convenient three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which could serve as a foundational approach for developing a more sustainable synthesis for the target compound. nih.govacs.org

Advanced Computational Modeling for Predictive Research and Lead Optimization

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, advanced computational modeling will be instrumental in several key areas.

Future computational studies should focus on:

Prediction of ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. In silico tools can provide early predictions of these parameters, helping to identify potential liabilities and guide structural modifications to improve the pharmacokinetic profile. nih.govarabjchem.orgsciensage.infonih.gov

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound with potential biological targets, such as enzymes or receptors. mdpi.comnih.gov Molecular dynamics simulations can further provide insights into the stability of these interactions over time. jchemlett.com This information is vital for understanding the compound's mechanism of action and for designing more potent and selective analogs.

Quantum Chemical Calculations: Quantum mechanics can be employed to study the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. youtube.com This can help in understanding its reactivity and interactions with biological macromolecules. For nitroaromatic compounds, these calculations can shed light on their reduction potential, which is often linked to their biological activity and potential toxicity. nih.gov

By integrating these computational approaches, researchers can build predictive models to prioritize synthetic efforts and accelerate the optimization of lead compounds.

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is paramount to its development as a therapeutic agent. The nitroaromatic and pyridone moieties suggest several potential mechanisms of action that warrant investigation.

Key research directions in this area include:

Identification of Molecular Targets: The primary step is to identify the specific proteins or cellular pathways that are modulated by the compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screens.

Role of the Nitro Group: The nitro group is a key feature of many antimicrobial and anticancer agents. nih.gov Its biological activity often relies on its enzymatic reduction to reactive intermediates that can damage cellular components like DNA. encyclopedia.pub Future studies should investigate whether this compound is a substrate for nitroreductase enzymes and elucidate the downstream consequences of its reduction.

Enzyme Inhibition: Pyridone derivatives are known to act as inhibitors of various enzymes. researchgate.net Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could reveal its therapeutic targets.

Interaction with Nucleic Acids: The planar nature of the pyridone ring and the presence of the nitro group suggest the possibility of intercalation with DNA or RNA, a mechanism employed by some antimicrobial and anticancer drugs.

A thorough understanding of the molecular mechanisms will not only validate the therapeutic potential of the compound but also provide a rational basis for its further optimization.

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

Once a biological activity for this compound has been identified, comprehensive Structure-Activity Relationship (SAR) studies will be essential to optimize its potency, selectivity, and pharmacokinetic properties. SAR studies involve the systematic modification of the molecular structure and the evaluation of the resulting effects on biological activity.

Future SAR campaigns should systematically explore:

Modifications of the Acetic Acid Side Chain: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement.

Variation of the Nitro Group Position and Replacement: The position of the nitro group on the pyridone ring can be altered, or it can be replaced with other electron-withdrawing groups to fine-tune the electronic properties and biological activity of the molecule.

Substitution on the Pyridone Ring: The remaining positions on the pyridone ring can be functionalized with a variety of substituents to explore their impact on activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to quantitatively correlate the structural features of the synthesized analogs with their biological activity. mdpi.comnih.govresearchgate.netresearchgate.netscispace.com These models can then be used to predict the activity of virtual compounds and guide the design of new, more potent derivatives.

A systematic SAR exploration will be crucial for transforming a preliminary hit compound into a highly optimized drug candidate with a desirable therapeutic profile.

Integration with Emerging Chemical Biology and High-Throughput Screening Techniques

The fields of chemical biology and high-throughput screening (HTS) offer powerful tools for accelerating the discovery and characterization of new bioactive molecules. Integrating this compound into these workflows will be a key strategy for unlocking its full potential.

Future efforts should focus on:

Development of High-Throughput Screening Assays: If a specific biological activity is identified, robust and miniaturized assays can be developed for HTS campaigns. elsevierpure.com This would enable the rapid screening of large compound libraries to identify other pyridone-based molecules with similar or improved activity. nih.gov

Phenotypic Screening: In cases where the specific molecular target is unknown, phenotypic screening in relevant disease models (e.g., cancer cell lines, bacterial cultures) can be employed to identify compounds that elicit a desired biological response.

Chemical Probe Development: Potent and selective analogs of this compound can be developed into chemical probes. nih.govresearchgate.net These probes, often equipped with reporter tags, can be invaluable tools for identifying the molecular targets and elucidating the biological pathways modulated by this class of compounds. nih.govpageplace.de

Chemogenomic Library Screening: Including this compound and its derivatives in chemogenomic libraries for screening against a wide range of biological targets can help to identify novel activities and potential off-target effects.

By leveraging these cutting-edge technologies, the exploration of the therapeutic potential of this compound can be significantly accelerated, paving the way for the discovery of novel drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.